molecular formula C10H19N3O4 B11817412 Tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate

Tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate

Cat. No.: B11817412
M. Wt: 245.28 g/mol
InChI Key: YHIFDODLHAJVPK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate is a chemical compound with a complex structure that includes tert-butyl, amino, and carbamoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl bromoacetate with an appropriate amine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate

InChI

InChI=1S/C10H19N3O4/c1-10(2,3)17-8(14)6-16-9(15)13-5-4-7(11)12/h4-6H2,1-3H3,(H3,11,12)(H,13,15)

InChI Key

YHIFDODLHAJVPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC(=O)NCCC(=N)N

Origin of Product

United States

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